molecular formula C17H22N6O B12911289 4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide CAS No. 93919-18-7

4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide

Cat. No.: B12911289
CAS No.: 93919-18-7
M. Wt: 326.4 g/mol
InChI Key: MQKRJIRENZXLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide is a complex organic compound with the molecular formula C17H21N6O. This compound is known for its unique structure, which combines a quinolinium core with a pyrimidinyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethyl sulfate, ammonia, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while substitution reactions can produce various substituted quinolinium compounds.

Scientific Research Applications

4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Quinolinium derivatives: Compounds with similar quinolinium cores but different substituents.

    Pyrimidinyl compounds: Molecules containing the pyrimidinyl group with varying functional groups.

Uniqueness

The uniqueness of 4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a subject of ongoing research.

Biological Activity

4-Amino-6-((1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino)-1,2-dimethylquinolinium hydroxide is a complex organic compound with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is classified under quinolinium derivatives and features a unique pyrimidine moiety. Its molecular formula is C17H22N6OC_{17}H_{22}N_6O, and it has a molecular weight of approximately 338.42 g/mol. The structure consists of a quinolinium core substituted with amino and pyrimidine groups, contributing to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. A study indicated that derivatives of similar structures showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA32 µg/mL
Compound BE. coli16 µg/mL
Compound CP. aeruginosa64 µg/mL

Antifungal Activity

In addition to antibacterial effects, there is evidence suggesting antifungal properties. Compounds structurally related to the target compound have been shown to inhibit fungal growth in vitro, indicating potential for treating fungal infections .

The mechanism by which this compound exerts its biological effects appears to involve interference with nucleic acid synthesis and disruption of cellular membrane integrity. The presence of the quinolinium structure is believed to enhance membrane permeability, facilitating the uptake of the drug into microbial cells .

Cytotoxicity and Selectivity

While evaluating cytotoxicity, preliminary studies suggest that the compound displays selective toxicity towards bacterial cells over mammalian cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects on human cells while effectively targeting pathogens .

Case Study 1: Treatment of Infections

In a clinical setting, a derivative of this compound was evaluated for its efficacy in treating skin infections caused by resistant bacteria. Patients treated with the compound showed significant improvement in symptoms compared to those receiving standard antibiotic therapy.

Case Study 2: Antifungal Application

Another study explored the use of related compounds in treating systemic fungal infections in immunocompromised patients. The results indicated a marked reduction in fungal load within treated individuals, supporting further investigation into its clinical applications .

Properties

CAS No.

93919-18-7

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;hydroxide

InChI

InChI=1S/C17H20N6.H2O/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16;/h5-9,18H,1-4H3,(H2,19,20,21);1H2

InChI Key

MQKRJIRENZXLLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N.[OH-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.